molecular formula C24H27N3O5S B2487213 N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878053-45-3

N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2487213
M. Wt: 469.56
InChI Key: DIVDTCCGPVBMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity :A study highlighted the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were shown to possess antimicrobial activity against various microbial species, underlining their potential in medicinal applications. The study provided detailed structural elucidation of the compounds and evaluated their antimicrobial efficacy and hemolytic activity, indicating a promising scope for biological applications while maintaining low toxicity levels for most compounds in the series (Gul et al., 2017).

  • Structural Insights and Crystallography :The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were studied, providing crucial insights into their molecular configuration. Such structural analysis is fundamental for understanding the potential interactions and mechanisms of action of these compounds in various scientific applications (Galushchinskiy et al., 2017).

  • Antifungal Applications :A separate research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, particularly against Candida and Aspergillus species. The study also highlighted the improvement in plasmatic stability of these compounds through structural modifications, indicating their potential in developing antifungal therapeutics (Bardiot et al., 2015).

Molecular Docking and Optimization

  • Molecular Docking and Geometrical Optimization :Research into an indole acetamide derivative involved molecular docking analysis and geometrical optimization. This study highlighted the compound's interaction with biological targets like cyclooxygenase domains and the optimization of its structure through computational techniques, emphasizing its relevance in drug design and medicinal chemistry (Al-Ostoot et al., 2020).

  • Hirshfeld Surface Analysis and Energy Frameworks :The same study conducted Hirshfeld surface analysis and constructed energy frameworks to investigate the stability of the compound, offering a comprehensive evaluation of its structural, electronic, and interaction properties. This multifaceted approach underscores the importance of a thorough understanding of molecular properties in scientific research applications (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-30-17-7-8-21(31-2)19(13-17)25-23(28)16-33-22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDTCCGPVBMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.